molecular formula C10H8N4S B15277779 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine CAS No. 1432680-98-2

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine

Cat. No.: B15277779
CAS No.: 1432680-98-2
M. Wt: 216.26 g/mol
InChI Key: YLQHCHITTCXXIP-UHFFFAOYSA-N
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Description

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine (CAS 1432680-98-2) is a high-purity chemical reagent intended for research and further manufacturing applications. This compound belongs to the imidazo[2,1-b][1,3,4]thiadiazole class of heterocyclic scaffolds, which are recognized in scientific literature for their diverse biological activities and potential in medicinal chemistry . Research indicates that this structural class possesses significant antitumor properties . Specifically, derivatives of the imidazo[2,1-b][1,3,4]thiadiazole core have demonstrated relevant in vitro antiproliferative activity in preclinical models, including against hard-to-treat cancers such as pancreatic ductal adenocarcinoma (PDAC) . The core structure is also under investigation for other pharmacological activities, such as antimicrobial and antitubercular effects, making it a versatile building block in drug discovery programs . This product is provided for laboratory research use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the safety data sheet prior to use.

Properties

CAS No.

1432680-98-2

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine

InChI

InChI=1S/C10H8N4S/c11-9-8(7-4-2-1-3-5-7)13-10-14(9)12-6-15-10/h1-6H,11H2

InChI Key

YLQHCHITTCXXIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=N2)SC=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with phenyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

While detailed industrial production methods for 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Acetylation at the 2-Amino Position

Reaction with acetic anhydride in pyridine yields N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (3a ) ( ):

  • Conditions : Reflux for 2 h.

  • Yield : 83%

  • Characterization :

    • 1H-NMR : δ 12.64 (s, NH), 7.94–7.51 (m, aromatic H), 2.22 (s, CH3)

    • 13C-NMR : 168.77 (C=O), 161.75 (thiadiazole C2)

Substitution at the 2-Position with Amines

2,5-Dibromo-6-phenylimidazo[2,1-b] thiadiazole undergoes chemoselective substitution with primary/secondary amines or hydrazine at the 2-position ( ):

  • Example Reaction :

    • Amine : Cyclohexylamine

    • Product : 5-Bromo-6-phenylimidazo[2,1-b] thiadiazol-2-ylamine

    • Key Feature : Retains bromine at the 5-position for further functionalization.

Carboxamide Derivatives

N-(5-Morpholino-2-arylimidazo[2,1-b] thiadiazol-6-yl)carboxamides exhibit strong Fer kinase inhibition (IC50 < 1 µM) ( ).

  • Synthesis : React with morpholine and carboxamides under microwave irradiation.

  • ADMET Profile : Favorable bioavailability and low toxicity in silico.

Anticancer Derivatives

3-(6-Phenylimidazo[2,1-b] thiadiazol-2-yl)-1H-indole derivatives show potent activity against pancreatic ductal adenocarcinoma (IC50 = 2.44 µM for 2g ) ( ).

Mechanistic Insights

The domino reaction mechanism involves:

  • Imine formation between 5-aryl-1,3,4-thiadiazol-2-amine and aldehyde.

  • Cycloaddition with isocyanide to form a nitrilium intermediate.

  • Aromatization to yield the fused imidazo-thiadiazole product ( ).

Green Chemistry Metrics

The microwave method demonstrates environmental advantages ( ):

  • Solvent-free

  • Catalyst-free

  • Atom Economy : 89%

  • E-Factor : 0.23 (excluding work-up solvents)

Scientific Research Applications

It appears you're asking for information on the applications of the chemical compound "6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine". However, the search results primarily discuss a similar compound, "6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine," and its derivatives, particularly regarding scientific research applications. Information on "6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine" is limited.

Here's what can be gathered from the search results:

1. Regarding 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine:

  • Basic Information: This chemical has the molecular formula C10H8N4SC_{10}H_8N_4S and a molecular weight of 216.26 .
  • Synonyms: The search results do not list any synonyms for 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine .
  • Safety: The signal word for this compound is "Warning," and precautionary statements include measures for prevention, response, storage, and disposal .

2. Research on Derivatives and Applications (likely related to 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine):

  • Anticancer Agents: Some derivatives of phenylimidazo[2,1-b][1,3,4]thiadiazole have shown antiproliferative properties . Specifically, 2,6-disubstituted and 2,5,6-trisubstituted derivatives have demonstrated interesting activity .
  • Antiproliferative Activity: Romagnoli et al. reported 2-substituted-6-[m-(α-bromoacryloylamido)phenyl]imidazo[2,1-b][1,3,4]thiadiazoles with antiproliferative activity against various cancer cell lines, including murine leukaemia, murine mammary carcinoma, human T-lymphocyte leukaemia, and human cervix carcinoma cells . Some compounds exhibited IC50 values in the submicromolar and nanomolar range .
  • Cytotoxic Activity: One compound showed cytotoxic activity against the NCI-60 cell panel, with GI50 values ranging from 1.4 to 4.2 µM .
  • Combination with Indole Derivatives: Researchers have synthesized and evaluated the cytotoxic activity of 3-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole derivatives, based on the antiproliferative activities of both imidazo[2,1-b][1,3,4]thiadiazoles and indole scaffolds .

3. Limited Information on 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine:

  • Parchem supplies 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine as a specialty chemical .

Mechanism of Action

The mechanism of action of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis. Molecular docking studies have demonstrated that the compound binds to the active site of EGFR, thereby blocking its kinase activity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical profiles of imidazo[2,1-b][1,3,4]thiadiazole derivatives are highly dependent on substituents. Key structural analogs and their properties include:

Compound Name Substituents (Positions) Melting Point (°C) IR/NMR Key Features Biological Activity
6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine (Target) Phenyl (6), NH₂ (5) Not reported NH stretch (~3440 cm⁻¹), C=N (~1640 cm⁻¹) Anticancer, antimicrobial
N-tert-Butyl-6-(4-methoxyphenyl)-2-(4-nitrophenyl)imidazo[...]-5-amine (4j) 4-MeO-Ph (6), 4-NO₂-Ph (2), t-Bu 210–211 NO₂ stretch (~1560 cm⁻¹), δ 11 ppm (¹H NMR) Not specified
N-Cyclohexyl-2,6-diphenylimidazo[...]thiazol-5-amine (4f) Phenyl (2,6), Cyclohexyl 211–213 C=N (~1640 cm⁻¹), NH bend (~1560 cm⁻¹) Not specified
2-(4-Chlorophenyl)-N-(2,6-dimethylphenyl)-6-(4-MeO-Ph)imidazo[...]-5-amine (4h) 4-Cl-Ph (2), 4-MeO-Ph (6), Me₂Ph 197–198 C-Cl stretch (~750 cm⁻¹) Not specified

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in 4j) enhance polarity and may improve binding to biological targets .
  • Bulky substituents (e.g., t-Bu, cyclohexyl) increase molecular weight and may influence solubility and membrane permeability .
  • Halogenated analogs (e.g., 4h with Cl) often exhibit enhanced antimicrobial activity due to increased electrophilicity .

Biological Activity

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly its anticancer potential and other therapeutic applications.

  • Molecular Formula : C10H8N4S
  • Molecular Weight : 216.26 g/mol
  • CAS Number : 25893-06-5

Biological Activity Overview

The biological activity of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine has been investigated in various studies, revealing its potential as an anticancer agent and its mechanism of action against specific cancer cell lines.

Anticancer Activity

Several studies have highlighted the compound's efficacy against various cancer types:

  • Acute Myeloid Leukemia (AML) :
    • A study demonstrated that derivatives of imidazo[2,1-b]thiazole exhibited potent activity against FLT3-dependent human AML cell lines (MV4-11) with IC50 values as low as 0.002 μM for the most active compounds. Although this study primarily focused on thiazole derivatives, it suggests a similar potential for thiadiazole derivatives like 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine in targeting FLT3 pathways .
  • Pancreatic Ductal Adenocarcinoma :
    • Research indicated that related compounds demonstrated significant antiproliferative activity against pancreatic cancer cell lines (SUIT-2 and Capan-1) with IC50 values ranging from 5.11 to 10.8 µM. These findings suggest that structural modifications in the imidazo-thiadiazole framework could enhance anticancer activity .
  • General Antitumor Activity :
    • The compound has shown cytotoxic effects against a range of cancer cell lines including murine leukemia (L1210), human cervix carcinoma (HeLa), and others with IC50 values in the nanomolar to submicromolar range .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazo-thiadiazole scaffold can significantly influence biological activity. For example:

  • Substituents at the phenyl ring can enhance binding affinity to target proteins.
  • The presence of electron-withdrawing groups has been correlated with increased potency against specific cancer cell lines.

Case Study 1: Efficacy Against AML

A detailed investigation into a series of imidazo derivatives showed that compounds structurally similar to 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine effectively inhibited FLT3 kinase activity and induced apoptosis in AML cells. The study emphasized the importance of the thiadiazole ring in mediating these effects .

Case Study 2: Antiproliferative Effects on Pancreatic Cancer

In vitro assays demonstrated that derivatives of imidazo[2,1-b][1,3,4]thiadiazole significantly inhibited cell migration and proliferation in pancreatic cancer models. Compound modifications led to varying degrees of activity, underscoring the need for further optimization .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine?

  • Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) or ultrasound-assisted methods. For example:

  • Multi-component reactions : Combine 2-aminothiadiazole derivatives with phenyl-substituted aldehydes and thioureas under reflux in 1,4-dioxane with a piperidine catalyst .
  • Ultrasound-assisted synthesis : Use sonication to accelerate cyclization and condensation steps, reducing reaction times from hours to minutes. This method improves yield and purity by minimizing side reactions .
    • Key Considerations : Optimize solvent choice (e.g., 1,4-dioxane for MCRs) and catalyst loading (e.g., 0.5 mL piperidine per 0.01 mol substrate) .

Q. How can the structural integrity of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to confirm aromatic proton environments and amine functionality. For example, aromatic protons typically appear at δ 7.2–8.1 ppm, while amine protons resonate near δ 5.5–6.0 ppm .
  • X-ray crystallography : Resolve the crystal structure to verify the fused imidazo-thiadiazole core and phenyl substituent orientation .
  • Mass spectrometry : Confirm molecular weight (216.26 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the reactivity of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the thiadiazole ring’s sulfur atoms exhibit high electron density, influencing reactivity in cross-coupling reactions .
  • Molecular docking : Simulate interactions with biological targets (e.g., tau proteins in Alzheimer’s models) to predict binding affinities. Use software like AutoDock Vina with flexible ligand docking protocols .
    • Validation : Compare computational results with experimental data (e.g., XRD bond lengths vs. DFT-optimized geometries) to refine models .

Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data?

  • Methodological Answer :

  • Case Study : If DFT predicts strong binding to a kinase target but in vitro assays show low inhibition:

Re-examine solvation effects in simulations (e.g., include explicit water molecules).

Validate assay conditions (e.g., check DMSO concentration ≤0.5% to avoid cytotoxicity artifacts) .

Perform dose-response curves to confirm IC50_{50} values and rule off-target effects .

  • Tools : Use Schrödinger’s Prime MM-GBSA for binding free energy corrections or rerun assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Derivatization : Introduce solubilizing groups (e.g., PEG chains or tertiary amines) at the 5-amine position without disrupting the imidazo-thiadiazole core .
  • Formulation : Use nanoemulsions or liposomes to improve aqueous solubility. For example, encapsulate the compound in DSPC/cholesterol liposomes (70:30 molar ratio) .
    • Validation : Measure logP values (experimental vs. predicted) and conduct pharmacokinetic profiling in rodent models .

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